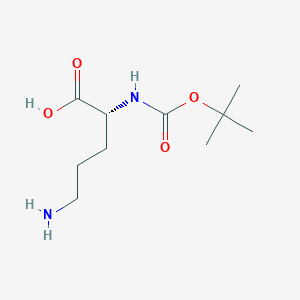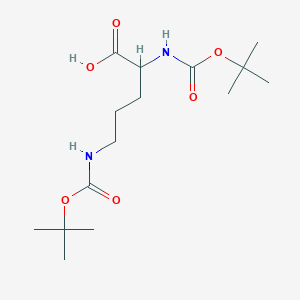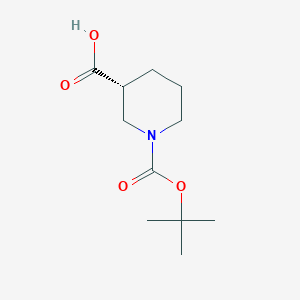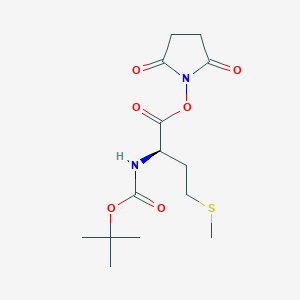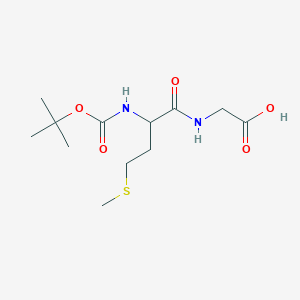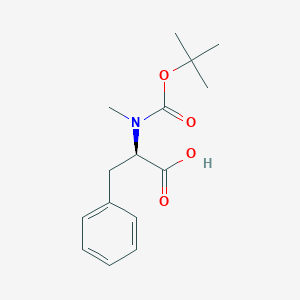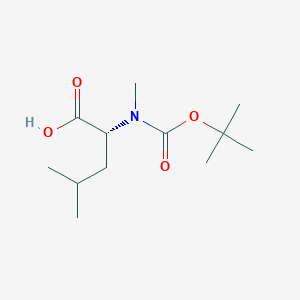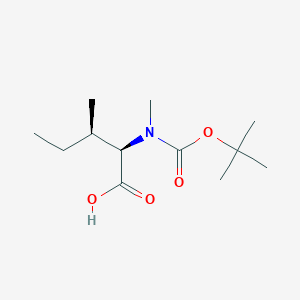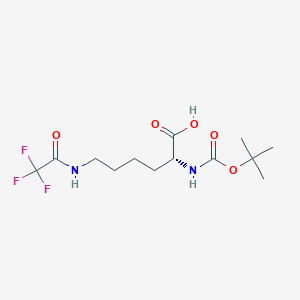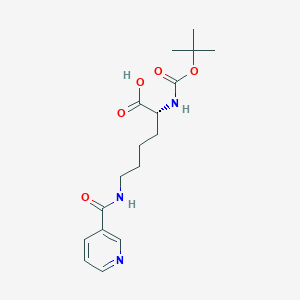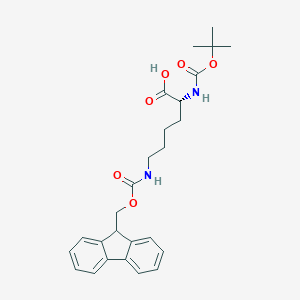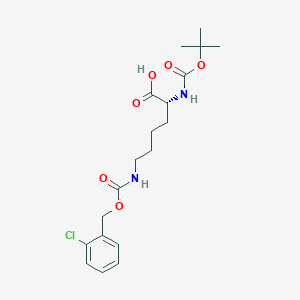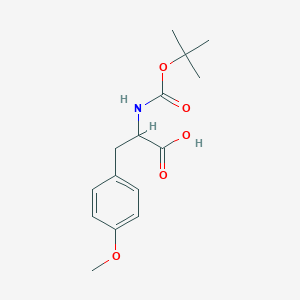
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Vue d'ensemble
Description
“®-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid” is a chemical compound with the CAS Number: 101555-60-6 . It has a molecular weight of 229.28 and its IUPAC name is [(2R)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, a 5% sodium hydroxide solution is added dropwise to a solution of ®-2-(pyrrolidin-2-yl)acetic acid hydrochloride in water . After diluting the solution with acetone, di-tert-butyl dicarbonate is added dropwise . The mixture is then stirred at ambient temperature for about 6 hours and the acetone is removed in vacuo . In the second stage, the pH is adjusted to 3 by adding 3M hydrochloric acid dropwise, at about 0° C . Following standard extractive workup with ethyl acetate, the crude residue is purified by silica gel column chromatography to yield the title product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 . This indicates that the compound has a pyrrolidine ring with a tert-butoxycarbonyl group and an acetic acid group attached to it .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.87 cm/s . The compound has a Log Po/w (iLOGP) of 2.12 , indicating its lipophilicity. It is very soluble, with a solubility of 4.99 mg/ml .Applications De Recherche Scientifique
Synthesis of Protected Aldehyde Building Blocks : Groth and Meldal (2001) synthesized similar compounds for use in combinatorial solid-phase synthesis of peptide isosteres. They investigated the stability of the N-Boc N,O-acetal moiety under acidic conditions and demonstrated its utility in nucleophilic reactions (Groth & Meldal, 2001).
Synthesis and Binding Studies of Stereochemically Divergent Pyrrolidine PNAs : Kumar and Meena (2003) reported the synthesis of trans-L/D-2-(tert-butoxycarbonylaminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acids and their incorporation in PNA oligomers for DNA binding studies (Kumar & Meena, 2003).
Synthesis of Azabicyclo[3.2.0]heptan-7-ones from Pyrrole : Gilchrist, Lemos, and Ottaway (1997) synthesized azabicyclo[3.2.0]heptan-7-ones from pyrrole, using tert-butoxycarbonyl substituents in the process (Gilchrist, Lemos, & Ottaway, 1997).
Study on Divergent Synthesis of Pyrrolidin-1-yl But-3-enoic Acid Ethyl Ester : Rossi et al. (2007) conducted studies on divergent synthesis involving 1-tert-butoxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, leading to various compounds including pyrrolidin-1-yl but-3-enoic acid ethyl ester (Rossi et al., 2007).
Crystal Structure Analysis of N-tert-Butoxycarbonyl Compounds : Rajalakshmi et al. (2013) analyzed the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, providing insights into molecular interactions and structural configurations (Rajalakshmi et al., 2013).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, using intermolecular [2+2]-photocycloaddition (Petz et al., 2019).
Quantum Chemical Investigation of Pyrrolidinones : Bouklah et al. (2012) conducted DFT and quantum chemical calculations on substituted pyrrolidinones, exploring electronic properties like HOMO and LUMO energies (Bouklah et al., 2012).
Intramolecular Cyclisation of N-(2-Alken-1-yl)amides : Galeazzi et al. (1996) explored the cyclisation of amides to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, including (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
Synthesis of Glucokinase Activator Intermediates : Fujieda and Maeda (2019) developed a synthetic method for a glucokinase activator's key intermediate, involving asymmetric transfer hydrogenation of a pyrroline derivative (Fujieda & Maeda, 2019).
Synthesis and Evaluation of S1P Receptor Agonists : Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids as agonists of S1P receptors, demonstrating their biological activities and pharmacokinetic properties (Yan et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350916 | |
| Record name | boc-d-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | |
CAS RN |
101555-60-6 | |
| Record name | boc-d-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



